molecular formula C7H11N B2636268 (1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine CAS No. 2309433-14-3

(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine

Cat. No. B2636268
CAS RN: 2309433-14-3
M. Wt: 109.172
InChI Key: QDVWFNCFDRHCIQ-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine, also known as (-)-trans-Quinolizidine-5-amine, is a bicyclic amine that has been extensively studied for its potential therapeutic applications. This compound has a unique tricyclic structure that makes it an attractive target for synthetic chemists, and its pharmacological properties have been investigated for use in a variety of medical conditions.

Mechanism of Action

The exact mechanism of action of (-)-trans-Quinolizidine-5-amine is not fully understood. However, it is believed to act on several different targets in the body, including the dopamine and opioid systems. This compound has been shown to block the release of dopamine in the brain, which may contribute to its anti-addictive properties.
Biochemical and Physiological Effects
(-)-trans-Quinolizidine-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and it may also have anti-tumor properties. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, which may make it a useful tool in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of (-)-trans-Quinolizidine-5-amine is its unique tricyclic structure, which makes it an attractive target for synthetic chemists. Additionally, this compound has a variety of potential therapeutic applications, which makes it an interesting target for pharmacological research. However, one limitation of (-)-trans-Quinolizidine-5-amine is its complex synthesis, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on (-)-trans-Quinolizidine-5-amine. One area of interest is its potential use in the treatment of addiction. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in reducing drug-seeking behavior. Additionally, (-)-trans-Quinolizidine-5-amine may have potential applications in the treatment of inflammation, pain, and cancer, and further research is needed to explore these possibilities. Finally, the synthesis of (-)-trans-Quinolizidine-5-amine may be optimized to make it more accessible for use in pharmacological research.

Synthesis Methods

The synthesis of (-)-trans-Quinolizidine-5-amine is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethylpyrrolidine, which is reacted with acetylene to form a bicyclic intermediate. This intermediate is then treated with a reducing agent to form the desired product, (-)-trans-Quinolizidine-5-amine.

Scientific Research Applications

(-)-trans-Quinolizidine-5-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has been investigated for use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

properties

IUPAC Name

(1R,2R,4R,6R)-tricyclo[4.1.0.02,4]heptan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c8-7-5-1-3(5)4-2-6(4)7/h3-7H,1-2,8H2/t3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVWFNCFDRHCIQ-KVTDHHQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C3C2C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C([C@H]3[C@@H]2C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.